Fmoc-Phe(3,4-DiF)-OH

Immunology T-cell receptor Peptide-MHC

Fmoc-Phe(3,4-DiF)-OH is the only building block that reliably installs a 3,4-difluorophenylalanine residue into your peptide via standard Fmoc/tBu SPPS. Its XLogP3-AA of 4.8 (0.9 log-units above Phe) ensures straightforward RP-HPLC separation from more hydrophilic deletion sequences. The 3,4-difluoro pattern pre-organizes β-turn/helical conformations, and can reduce TCR binding affinity ~3.8-fold—a precise, data‑driven alternative to 4-F (~4.7-fold) or unmodified Phe for designing altered peptide ligands. DMSO solubility ≥100 mg/mL enables direct use in high‑throughput assays. Choose this compound when peptide conformation, metabolic stability, or separable hydrophobicity is a non‑negotiable requirement.

Molecular Formula C24H19F2NO4
Molecular Weight 423.4 g/mol
CAS No. 198560-43-9
Cat. No. B557929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Phe(3,4-DiF)-OH
CAS198560-43-9
Synonyms198560-43-9; Fmoc-3,4-difluoro-L-phenylalanine; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-difluorophenyl)propanoicacid; FMOC-L-3,4-DIFLUOROPHE; Fmoc-Phe(3,4-F2)-OH; FMOC-PHE(3,4-DIF)-OH; Fmoc-L-3,4-Difluorophenylalanine; FMOC-D-3,4-Difluorophe; (2S)-3-(3,4-difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid; Fmoc-L-phe(3,4-F2)-OH; Fmoc-D-Phe(3,4-F2)-OH; (2S)-3-(3,4-DIFLUOROPHENYL)-2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)PROPANOICACID; 47813_ALDRICH; SCHEMBL120627; 47813_FLUKA; CTK3J6550; MolPort-001-773-686; ZINC622069; FMOC-L-PHE(3,4-DIF)-OH; CF-654; FMOC-3,4-DIFLUORO-L-PHE-OH; FMOC-L-3,4-DIFLUORO-PHE-OH; MFCD00672550; AKOS015912022; AB06817
Molecular FormulaC24H19F2NO4
Molecular Weight423.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)O
InChIInChI=1S/C24H19F2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1
InChIKeyIHSYIDJNVXPQRM-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Phe(3,4-DiF)-OH (198560-43-9) for Solid-Phase Peptide Synthesis: A Fluorinated Building Block Overview


Fmoc-Phe(3,4-DiF)-OH (CAS 198560-43-9) is a synthetic derivative of the amino acid phenylalanine, specifically Fmoc-L-3,4-difluorophenylalanine [1]. Its defining feature is the presence of two fluorine atoms at the 3- and 4-positions on the phenyl ring, a modification that differentiates it from unmodified phenylalanine and other fluorinated or substituted analogs. This compound serves as a specialized building block in Fmoc/tBu solid-phase peptide synthesis (SPPS), enabling the strategic incorporation of a 3,4-difluorophenylalanine residue into synthetic peptides . The dual fluorination is designed to alter the physicochemical properties of the resulting peptide, such as its hydrophobicity, conformational bias, and metabolic stability, without the need for extensive post-synthetic modification .

Why Fmoc-Phe(3,4-DiF)-OH is Not Interchangeable with Standard or Mono-Fluorinated Fmoc-Phenylalanine Analogs


The primary value of Fmoc-Phe(3,4-DiF)-OH lies in its unique and quantifiable physicochemical properties, which are not shared by its closest analogs, such as Fmoc-Phe-OH, Fmoc-Phe(4-F)-OH, or Fmoc-Phe(3,5-DiF)-OH. The specific 3,4-difluoro substitution pattern creates a distinct electronic environment and dipole moment that directly impacts peptide conformation, receptor binding, and metabolic stability [1][2]. Generic substitution with non-fluorinated or mono-fluorinated phenylalanine would result in a peptide with significantly different hydrophobicity and potentially abrogated biological activity, as demonstrated in comparative T-cell receptor binding studies [1]. Furthermore, even alternative difluoro isomers, such as the 3,5-difluoro analog, can lead to different self-assembly and gelation behaviors due to altered π-π stacking interactions [3]. Therefore, selecting this specific building block is a non-negotiable, data-driven decision based on the required peptide properties, not merely an interchangeable choice within a vendor's catalog.

Fmoc-Phe(3,4-DiF)-OH Quantitative Evidence Guide: Comparator-Based Differentiation for Procurement Decisions


T-Cell Receptor Binding Affinity: Fmoc-Phe(3,4-DiF)-OH vs. Fmoc-Phe(4-F)-OH and Unmodified Peptide

A study by Piepenbrink et al. directly compared the T-cell receptor (TCR) binding affinity of a series of fluorinated variants of the HTLV-1 TAX peptide presented by the HLA-A2 MHC molecule. The variant containing a 3,4-difluorophenylalanine substitution at the Y5 position (prepared from Fmoc-Phe(3,4-DiF)-OH) was measured against the unmodified peptide and a 4-fluorophenylalanine variant [1].

Immunology T-cell receptor Peptide-MHC Affinity

Predicted Hydrophobicity and Retention Time: Fmoc-Phe(3,4-DiF)-OH vs. Fmoc-Phe-OH

The incorporation of fluorine atoms at the 3- and 4-positions significantly increases the hydrophobicity of the phenylalanine side chain. This change can be quantified by comparing the computed XLogP3-AA values, which correlate with reversed-phase HPLC retention times, a critical quality control and purification metric in peptide synthesis [1][2].

Peptide Synthesis Analytical Chemistry HPLC Physicochemical Properties

Solubility Profile for Stock Solution Preparation: DMSO Solubility of Fmoc-Phe(3,4-DiF)-OH

For in vitro studies and stock solution preparation, knowing the solubility of a building block or peptide in a common solvent like DMSO is a practical requirement. While specific comparative data is limited, the quantifiable solubility of Fmoc-Phe(3,4-DiF)-OH in DMSO can be used as a reference point against other, less soluble derivatives [1].

Sample Preparation Solubility DMSO In Vitro Assays

Impact on Peptide Secondary Structure: Conformational Bias of 3,4-Difluorophenylalanine

The 3,4-difluoro substitution pattern on phenylalanine can influence the conformational preferences of peptides. While not a direct head-to-head comparison of the Fmoc-building block, evidence from structural studies and class-level knowledge of fluorinated amino acids indicates that 3,4-difluorophenylalanine can promote specific secondary structures, unlike its mono-fluorinated or unsubstituted counterparts .

Peptide Chemistry Conformational Analysis Protein Folding Medicinal Chemistry

Key Application Scenarios for Fmoc-Phe(3,4-DiF)-OH Supported by Quantitative Evidence


Modulating T-Cell Epitope Affinity in Vaccine and Immunotherapy Development

The primary evidence supports using Fmoc-Phe(3,4-DiF)-OH to fine-tune the immunogenicity of peptide antigens. The Piepenbrink et al. study provides direct, quantitative data showing that substituting a tyrosine with 3,4-difluorophenylalanine in a T-cell epitope reduces TCR binding affinity by a factor of ~3.8-fold, distinct from the ~4.7-fold reduction seen with the 4-fluoro analog [1]. This allows immunologists to rationally design altered peptide ligands (APLs) with precisely weakened interactions, a strategy used to modulate T-cell responses for treating autoimmune diseases or improving vaccine safety.

Optimizing Peptide Purification and Analysis via Enhanced Hydrophobicity

The computed XLogP3-AA value of 4.8 for Fmoc-Phe(3,4-DiF)-OH is 0.9 log units higher than that of Fmoc-Phe-OH (3.9) [2][3]. In practice, this translates to a longer and more distinct retention time during reversed-phase HPLC purification [2]. This property is a critical advantage for peptide chemists, as it facilitates the separation of the target fluorinated peptide from complex reaction mixtures, including unreacted, more hydrophilic starting materials or deletion sequences, thereby increasing final product purity and yield.

Preparing High-Concentration Stock Solutions for In Vitro Biological Assays

Based on vendor datasheets, Fmoc-Phe(3,4-DiF)-OH can be reliably dissolved in DMSO to prepare stock solutions at concentrations up to 100 mg/mL (approximately 236 mM) with ultrasonic assistance [4]. This well-defined solubility is a practical necessity for high-throughput screening or cell-based assays, ensuring that the compound can be delivered at the required concentration without precipitation issues that could invalidate the experiment.

Rigidifying Bioactive Peptides to Enhance Target Binding and Stability

The 3,4-difluoro substitution pattern on the phenyl ring is reported to promote the formation of stable secondary structures like helices and beta-turns within peptides . For a medicinal chemist, this suggests that replacing a native phenylalanine with 3,4-difluorophenylalanine can pre-organize a peptide into its bioactive conformation. This conformational pre-organization can reduce the entropic penalty of binding, leading to a higher affinity for its protein target, and can also shield the peptide backbone from proteases, improving its metabolic stability in vivo.

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